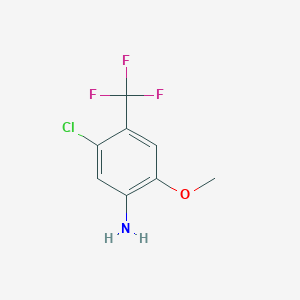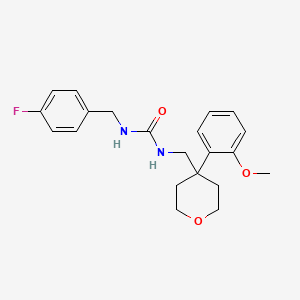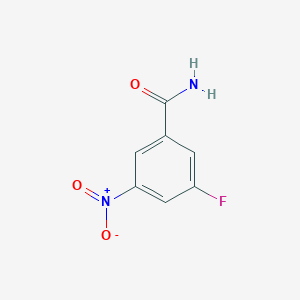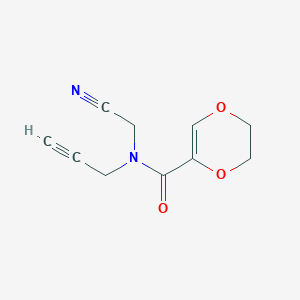
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the effects of THC, the main psychoactive component of marijuana. CP-47,497 is often used in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent agonist of the cannabinoid receptors, which are found in the central nervous system. Cannabinoid receptors are G protein-coupled receptors that are activated by endogenous cannabinoids, such as anandamide, as well as by exogenous cannabinoids, such as THC and N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. Activation of cannabinoid receptors leads to a variety of effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and appetite stimulation in animal models. N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to produce hypothermia and catalepsy in animal models. These effects are thought to be mediated by the activation of cannabinoid receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. It is often used in scientific research to investigate the mechanisms of action of cannabinoids and their effects on the central nervous system. However, N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. It is also a potent agonist that may produce effects that are different from those produced by other cannabinoids.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of research is the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors. Another area of research is the investigation of the therapeutic potential of cannabinoids, including N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, for the treatment of various medical conditions, such as chronic pain and anxiety disorders. Additionally, research on the effects of cannabinoids on the developing brain and on the long-term effects of cannabinoid use is needed to better understand the potential risks and benefits of cannabinoid use.
Métodos De Síntesis
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-cyanomethyl-3,4-dihydro-2H-pyran with propargyl bromide to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-pyran. This compound is then reacted with phthalic anhydride to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)phthalimide. The final step involves the reaction of N-(cyanomethyl)-N-(prop-2-yn-1-yl)phthalimide with hydroxylamine hydrochloride to form N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is often used in scientific research to study the effects of cannabinoids on the body. It is used to investigate the mechanisms of action of cannabinoids and their effects on the central nervous system. N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is also used to study the pharmacology of cannabinoids and their potential therapeutic uses.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-4-12(5-3-11)10(13)9-8-14-6-7-15-9/h1,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKYNHCISOISRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-(prop-2-yn-1-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)
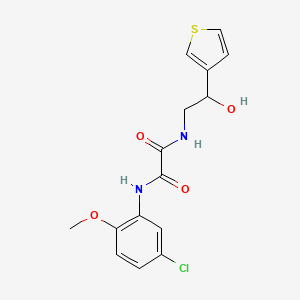
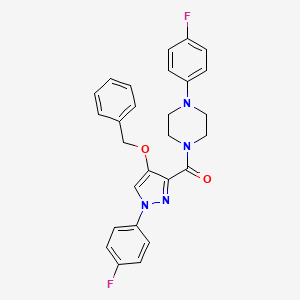
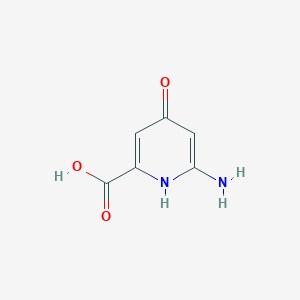
![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
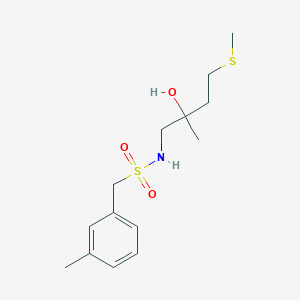
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)
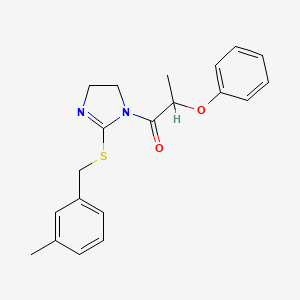
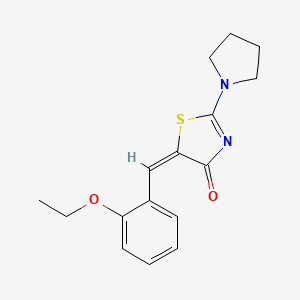
![N-[1-(furan-2-yl)ethyl]pyridin-2-amine](/img/structure/B2798414.png)

